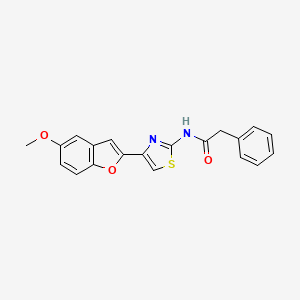

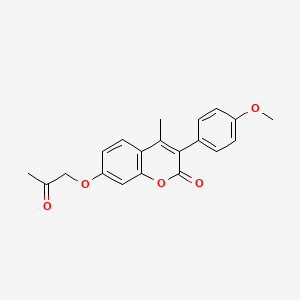

3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide” is an amide compound . It is a novel interleukin receptor associated kinases (IRAK) inhibitor . The compound can be used to treat or prevent an IRAK-associated disease or condition .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. The direct fluorination of furan proceeds non-selectively . The reaction of 2,5-diarylfurans with Selectfluor proceeded via oxidative ring opening to produce cis-enediones . Reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) (KCoF 4) followed by the treatment with alkali afforded a mixture of perfluorofuran .Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Applications

- Novel 3-Arylaminobenzofuran Derivatives : Research into 3-arylaminobenzofuran derivatives, sharing structural similarities with 3-fluoro-N-(2-(furan-3-yl)ethyl)-4-methoxybenzamide, has revealed compounds with significant antiproliferative activity against cancer cells. These compounds have shown the ability to bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties, both in vitro and in vivo, demonstrating potential as anticancer and antiangiogenic agents (Romagnoli et al., 2015).

Synthesis and Chemical Properties

- One-Pot Synthesis of Fluorine-Containing Compounds : A study on the synthesis of fluorine-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates, which are structurally related to this compound, demonstrated the feasibility of a one-pot microwave-induced tandem intramolecular Wittig and Claisen rearrangement, producing the compounds in good yield (Ramarao et al., 2004).

Mechanistic Studies and Photorearrangements

- Photorearrangements to Naphthalenes : Investigation into the base-induced photorearrangements of 3-styrylfurans, similar in structure to the query compound, has led to the synthesis of 7-substituted-2-methylnaphthalenes. This process involves a series of photoisomerization and photocyclization steps, highlighting a novel method for the synthesis of unsymmetrical naphthalenes (Ho et al., 2011).

Mecanismo De Acción

The compound acts as an interleukin receptor associated kinases (IRAK) inhibitor . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-N-[2-(furan-3-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCWLLGYIXBFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=COC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)

![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)

![2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2775179.png)

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)

![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)

![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)

![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)